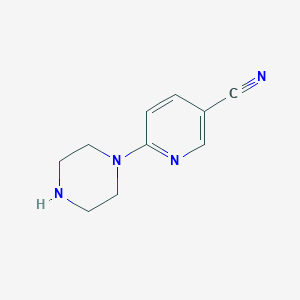

6-(Piperazin-1-yl)nicotinonitrile

Description

Properties

IUPAC Name |

6-piperazin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNPMKJQFWNFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371899 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149554-29-0 | |

| Record name | 6-(Piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(piperazin-1-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 6-(piperazin-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(piperazin-1-yl)nicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a nitrile group and a piperazine moiety. Its chemical structure, incorporating both a basic piperazine ring and a polar nitrile group, suggests its potential as a scaffold in medicinal chemistry and drug discovery. The piperazine heterocycle is a common feature in many pharmacologically active agents, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. Understanding the fundamental physical properties of this compound is crucial for its application in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the known physical properties of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for its physicochemical characterization.

Core Physical and Chemical Properties

The properties of this compound have been compiled from various chemical data sources. It is important to note that some values are predicted via computational models and discrepancies exist in experimentally reported data, particularly for the melting point. These variations may arise from differences in sample purity or experimental conditions.

| Property | Value | Source(s) |

| IUPAC Name | 6-(piperazin-1-yl)pyridine-3-carbonitrile | [1] |

| Synonyms | 6-Piperazinonicotinonitrile, 1-(5-Cyanopyridin-2-yl)piperazine | |

| CAS Number | 149554-29-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₄ | [1][2] |

| Molecular Weight | 188.23 g·mol⁻¹ | [2] |

| Appearance | White to off-white solid or powder | N/A |

| Melting Point | 76 °C or 131 °C | [2] |

| Boiling Point | ~403.2 °C at 760 mmHg (Predicted) | [2] |

| Density | ~1.2 g/cm³ (Predicted) | [2] |

| pKa | 8.47 ± 0.10 (Predicted) | N/A |

| Solubility | Low solubility in water; Soluble in DMSO, DMF | N/A |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[3] The sample is packed tightly by tapping the tube or dropping it through a longer glass tube.[3]

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[4]

-

Measurement: The sample is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[6]

Solubility Assessment

Solubility is determined qualitatively to establish suitable solvents for reactions, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane, DMSO).

-

Procedure: Approximately 10-20 mg of this compound is placed into a small test tube.[7]

-

A small volume (e.g., 0.5 mL) of the selected solvent is added.[8] The mixture is agitated vigorously (e.g., by vortexing) for 1-2 minutes.[7]

-

Observation: The sample is visually inspected for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains largely undissolved, it is "insoluble." If partial dissolution occurs, it is "partially soluble."[9]

-

Quantification (Optional): For quantitative analysis, a saturated solution is prepared at a controlled temperature, the undissolved solid is filtered, and the concentration of the solute in the filtrate is determined using techniques like HPLC or UV-Vis spectroscopy.[10][11]

pKa Determination

The ionization constant (pKa) is essential for predicting the charge state of a molecule at a given pH, which influences its solubility, permeability, and target binding.[12][13][14]

Protocol (Potentiometric Titration):

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the piperazine moiety is basic. A calibrated pH electrode monitors the pH of the solution continuously.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[15]

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation and further insight into the compound's identity.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure.[16][17][18]

Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[16] Tetramethylsilane (TMS) is typically used as an internal standard.[19]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity and provide unambiguous assignments.[20]

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the presence of the pyridine, nitrile, and piperazine structural motifs and their connectivity.

3.4.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[21][22]

Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.[23]

-

Sample Analysis: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.[23]

-

Spectrum Acquisition: The infrared spectrum is recorded.

-

Analysis: The spectrum is analyzed for characteristic absorption bands, such as C≡N stretching for the nitrile group (~2230-2210 cm⁻¹), C=N and C=C stretching for the pyridine ring (~1600-1450 cm⁻¹), and N-H bending and C-N stretching for the piperazine group.

3.4.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[24][25]

Protocol (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound (e.g., 1-10 µg/mL) is prepared in a volatile solvent compatible with LC-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[26][27]

-

Analysis: The sample is introduced into the mass spectrometer, typically via a liquid chromatography (LC) system. The ESI source ionizes the molecule (usually forming the [M+H]⁺ ion).

-

Data Acquisition: The mass-to-charge ratio (m/z) is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.[26]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive physical and chemical characterization of a novel or synthesized compound like this compound.

Caption: Logical workflow for the physicochemical characterization of a synthesized compound.

References

- 1. 6-(PIPERAZIN-1-YL)PYRIDINE-3-CARBONITRILE | CAS 149554-29-0 [matrix-fine-chemicals.com]

- 2. This compound | CAS 149554-29-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. amherst.edu [amherst.edu]

- 9. education.com [education.com]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 13. researchgate.net [researchgate.net]

- 14. research.monash.edu [research.monash.edu]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. benchchem.com [benchchem.com]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. azolifesciences.com [azolifesciences.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. biocompare.com [biocompare.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

6-(piperazin-1-yl)nicotinonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(piperazin-1-yl)nicotinonitrile. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry due to the versatile pharmacological activities associated with both the piperazine and nicotinonitrile scaffolds.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₂N₄ | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [1][2][3] |

| CAS Number | 149554-29-0 | [1][2][3] |

| IUPAC Name | 6-(piperazin-1-yl)pyridine-3-carbonitrile | [2] |

| Synonyms | 6-(Piperazin-1-yl)pyridine-3-carbonitrile, 1-(5-Cyanopyridin-2-yl)piperazine | [4] |

| Appearance | Solid (typically white to off-white) | [5] |

| Melting Point | 76 °C | [1] |

| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO and DMF. | [5] |

Potential Biological and Pharmacological Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the constituent piperazine and nicotinonitrile moieties are well-established pharmacophores.

Piperazine Derivatives: The piperazine ring is a common feature in a wide array of clinically used drugs, exhibiting a broad spectrum of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[2][6] The nitrogen atoms in the piperazine ring allow for modifications that can significantly influence the potency, selectivity, and pharmacokinetic properties of drug candidates.[6]

Nicotinonitrile Derivatives: The nicotinonitrile scaffold is also a key component in various biologically active molecules.[7] Derivatives have been investigated for their potential as antidiabetic, antioxidant, and anticancer agents.[7][8] For instance, certain substituted nicotinonitriles have shown inhibitory activity against cancer cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast).[7]

Given the combination of these two pharmacophores, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in oncology.

Postulated Signaling Pathway Involvement

Although a specific pathway for the title compound is not defined, related piperazine-containing compounds have been shown to modulate key signaling pathways in cancer. For example, some novel 6-substituted piperazine-containing purine analogs have demonstrated potent anticancer activity by inhibiting the c-Src tyrosine kinase.[9] The c-Src pathway is crucial in controlling cancer cell growth and proliferation, making it a valuable target in oncology.[9]

Experimental Protocols: Synthesis

The following is a representative synthetic protocol for a structurally related compound, which can be adapted for the synthesis of this compound. The procedure involves a nucleophilic aromatic substitution reaction.

Synthesis of 6-(4-methylpiperazin-1-yl)nicotinonitrile (for adaptation) [1]

-

Reaction: To a solution of 6-chloro-3-cyanopyridine (1.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere, N-methylpiperazine (1.45 mmol) and sodium carbonate (2.9 mmol) are added.

-

Conditions: The reaction mixture is stirred at 90°C for 5 hours.

-

Work-up: The reaction is then diluted with water and extracted with ethyl acetate.

-

Purification: The organic phase is concentrated under reduced pressure to yield the product.

Adaptation for this compound: To synthesize the title compound, piperazine would be used as the nucleophile in place of N-methylpiperazine. Adjustments to stoichiometry may be necessary due to the two secondary amine groups in piperazine, and protective group chemistry might be employed to ensure mono-substitution.

This guide provides foundational information for researchers interested in this compound. The combination of the well-regarded piperazine and nicotinonitrile scaffolds suggests that this compound is a valuable subject for further investigation in drug discovery and development programs.

References

- 1. 6-(4-METHYLPIPERAZIN-1-YL)NICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. This compound | CAS 149554-29-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 6-Piperazin-1-Yl-Nicotinonitrile Supplier China | Properties, Applications & Safety Data | Buy High-Purity Chemical Online [nj-finechem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of 6-(Piperazin-1-yl)nicotinonitrile

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth examination of the solubility of 6-(piperazin-1-yl)nicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry. We present a synthesis of its known physicochemical properties, a theoretical framework for understanding its solubility profile, and a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility in various organic solvents using the gold-standard isothermal shake-flask method. This guide is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical, actionable methodologies for accurately assessing and leveraging the solubility characteristics of this compound.

Introduction: The Critical Role of Solubility

This compound is a bifunctional molecule featuring a basic piperazine moiety and a polar nicotinonitrile scaffold. This structural combination makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds. The solubility of this intermediate in organic solvents is not merely a data point; it is a cornerstone parameter that dictates:

-

Reaction Kinetics and Purity: Efficient dissolution in a reaction solvent is paramount for achieving optimal reaction rates and minimizing side-product formation.

-

Purification Strategies: Solubility differences between solvents are exploited for crystallization and chromatographic purification, directly impacting the purity and yield of the final compound.[1]

-

Formulation Development: For preclinical studies, understanding solubility in solvents like dimethyl sulfoxide (DMSO) is essential for preparing stock solutions for biological screening.[2][3] Poor solubility can lead to inaccurate assay results and hinder the drug discovery process.[4][5]

Therefore, a comprehensive understanding and accurate measurement of its solubility are indispensable for efficient and successful drug development. This guide focuses on the thermodynamic or equilibrium solubility, which represents the true saturation point of the compound in a solvent at a given temperature and is the most reliable measure for these applications.[2][6]

Physicochemical Profile of this compound

Before delving into experimental determination, it is crucial to understand the intrinsic properties of the molecule that influence its solubility. These parameters provide a theoretical basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| CAS Number | 149554-29-0 | [7] |

| Molecular Formula | C₁₀H₁₂N₄ | [7] |

| Molecular Weight | 188.23 g/mol | [7][8] |

| Appearance | White to off-white solid | [8][9] |

| Melting Point | 131 °C | [8] |

| Predicted pKa | 8.47 ± 0.10 (most basic) | [8] |

| Predicted Density | ~1.22 g/cm³ | [8] |

The presence of the piperazine ring (a secondary amine) confers basicity (predicted pKa ≈ 8.47), suggesting that its solubility may be pH-dependent in protic or acidic solvents.[8] The nitrile group and pyridine nitrogen add polarity and potential for hydrogen bonding.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the piperazine N-H group and the nitrogen atoms of the pyridine ring and nitrile group. High solubility is generally expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments. Given the polar nature of the nicotinonitrile scaffold, good solubility is anticipated. DMSO, in particular, is a powerful solvent for a wide range of organic molecules and is often used for stock solutions.[2][3][9]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar functional groups of this compound. Consequently, very low solubility is expected.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its reliability.[1][10] The protocol below is a self-validating system designed for rigor and clarity.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[10] At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The concentration is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3][11]

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Protocol

Materials:

-

This compound (purity >95%)

-

HPLC-grade organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

-

2 mL clear glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound (approx. 10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[1]

-

Solvent Addition: Accurately add 1.0 mL of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurry for at least 24 hours. Causality Note: 24-48 hours is typically sufficient to ensure equilibrium is reached between the solid and solution phases. A preliminary time-to-equilibrium study can be run by taking samples at 24, 48, and 72 hours; equilibrium is confirmed when concentrations no longer increase.[12]

-

Sedimentation: After agitation, let the vials stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass pipette. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Self-Validation Note: The filtration step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Dilution: Accurately perform a serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.[11]

-

Quantification: Analyze the diluted sample by a validated reverse-phase HPLC-UV method. Quantify the concentration against a multi-point calibration curve prepared from a known stock solution of the compound.

HPLC Method for Quantification

A robust HPLC method is crucial for accurate quantification. Nitrogen-containing heterocyclic compounds are well-suited for reverse-phase chromatography.[13][14]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 6.5).[13]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Solubility Data Overview

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong H-bond acceptor, large dipole moment. Known to be an excellent solvent for diverse structures.[3][9] |

| Dimethylformamide (DMF) | High | Similar properties to DMSO, effective at solvating polar molecules.[9] | |

| Polar Protic | Ethanol | Moderate to High | Capable of H-bond donation and acceptance, interacts well with the piperazine and nitrile moieties. |

| Methanol | Moderate to High | Similar to ethanol, but its higher polarity may further enhance solubility. | |

| Intermediate Polarity | Acetonitrile | Moderate | Polar aprotic solvent but a weaker H-bond acceptor than DMSO. |

| Ethyl Acetate | Low to Moderate | Ester functionality provides some polarity, but it is a less effective solvent for H-bonding solutes. | |

| Non-Polar | Toluene | Very Low | Aromatic but non-polar; unable to effectively solvate the polar functional groups. |

| Heptane/Hexane | Insoluble | Aliphatic hydrocarbon; lacks any significant interaction mechanism with the solute. |

Note: These are qualitative predictions. The experimental protocol outlined in Section 4.0 is required to obtain precise quantitative values (e.g., in mg/mL or mM).

Conclusion and Practical Implications

This technical guide establishes a robust framework for understanding and determining the organic solvent solubility of this compound. While specific quantitative data is sparse, the provided physicochemical profile and theoretical considerations strongly suggest high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like alcohols.

For drug development professionals, the actionable takeaway is the imperative to perform rigorous, quantitative solubility measurements using the detailed shake-flask protocol. The resulting data will directly inform critical decisions in process chemistry, enabling the selection of optimal solvents for synthesis and crystallization, and in preclinical development, ensuring the preparation of accurate and reliable solutions for biological evaluation. Adherence to this systematic approach mitigates risks associated with poor solubility and accelerates the journey of promising compounds from the laboratory to clinical evaluation.

References

- 1. scispace.com [scispace.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. enamine.net [enamine.net]

- 5. rheolution.com [rheolution.com]

- 6. sciforum.net [sciforum.net]

- 7. This compound | CAS 149554-29-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 6-PIPERAZINONICOTINONITRILE | 149554-29-0 [m.chemicalbook.com]

- 9. 6-Piperazin-1-Yl-Nicotinonitrile Supplier China | Properties, Applications & Safety Data | Buy High-Purity Chemical Online [nj-finechem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. welch-us.com [welch-us.com]

An In-depth Technical Guide to 6-(Piperazin-1-yl)nicotinonitrile (CAS 149554-29-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the chemical compound with the CAS number 149554-29-0, identified as 6-(Piperazin-1-yl)nicotinonitrile. The document summarizes its chemical structure and properties based on available data. However, it is important to note that a comprehensive literature review reveals a significant lack of published scientific studies specifically investigating the biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. While the piperazine and nicotinonitrile moieties are common in pharmacologically active compounds, specific data for this combination remains largely unavailable in the public domain.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 149554-29-0 | [1][2] |

| Chemical Name | This compound | [1][2] |

| Synonyms | 6-(1-Piperazinyl)-3-pyridinecarbonitrile | [2] |

| Molecular Formula | C₁₀H₁₂N₄ | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| SMILES | N#CC1=CC=C(N=C1)N1CCNCC1 | N/A |

| Predicted Boiling Point | ~403.2 °C at 760 mmHg | [2] |

| Predicted Density | ~1.2 g/cm³ | [2] |

Structure Diagram:

Caption: Chemical structure of this compound.

Potential Biological Significance (General Context)

While specific data for CAS 149554-29-0 is not available, the constituent chemical motifs, piperazine and nicotinonitrile, are present in numerous biologically active molecules. This section provides a general overview of the known activities of piperazine derivatives to offer a potential, albeit speculative, context for future research.

Piperazine derivatives are a well-established class of compounds in medicinal chemistry with a broad spectrum of pharmacological activities.[3][4] These activities are diverse and depend heavily on the other substituents attached to the piperazine ring. Some of the documented biological activities of various piperazine-containing molecules include:

-

Anticancer Activity: Certain piperazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms can involve the induction of apoptosis.[5]

-

Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in drugs targeting the CNS, including antipsychotic, antidepressant, and anxiolytic agents.[6]

-

Antimicrobial and Antifungal Activity: Various derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3][7]

-

Enzyme Inhibition: Piperazine-based compounds have been developed as inhibitors for various enzymes, such as stearoyl-CoA desaturase-1 (SCD1), which is a target for metabolic diseases.[8]

It is crucial to reiterate that the above information is based on the broader class of piperazine derivatives and should not be directly extrapolated to this compound without specific experimental validation.

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Due to the absence of specific experimental data, detailed protocols for biological assays, such as cytotoxicity assays, enzyme inhibition studies, or receptor binding assays, cannot be provided for this compound.

Conclusion and Future Directions

This compound (CAS 149554-29-0) is a readily identifiable chemical entity with a defined structure. However, there is a conspicuous absence of publicly available scientific research detailing its biological effects and mechanism of action. The presence of the piperazine and nicotinonitrile moieties suggests that this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology, central nervous system disorders, and infectious diseases, given the broad activities of related compounds.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:

-

Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic route.

-

In Vitro Biological Screening: Broad-based screening against a panel of cancer cell lines, receptors, enzymes, and microbial strains to identify potential biological activities.

-

Mechanism of Action Studies: If any significant biological activity is identified, subsequent studies to elucidate the molecular mechanism would be warranted.

Until such studies are conducted and published, any discussion of the biological role of this compound remains speculative.

References

- 1. 149554-29-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS 149554-29-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral and Synthetic Aspects of 6-(piperazin-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data, synthetic methodologies, and potential biological significance of 6-(piperazin-1-yl)nicotinonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and predictive models to offer valuable insights for researchers in medicinal chemistry and drug development. The document includes tabulated spectral data, a plausible synthetic protocol, and a discussion of the potential roles of the nicotinonitrile and piperazine moieties in biological systems.

Introduction

This compound is a heterocyclic compound incorporating both a piperazine and a nicotinonitrile scaffold. The piperazine ring is a common pharmacophore found in a wide array of clinically used drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. Similarly, the nicotinonitrile moiety is a key structural element in numerous biologically active molecules. The combination of these two fragments in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the currently available, albeit limited, technical information on this compound.

Spectral Data

Direct experimental spectral data for this compound is not widely available in published literature. However, based on the known spectral characteristics of its constituent moieties and data from analogous structures, a predictive and comparative analysis is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹³C NMR Data

While an experimental spectrum is unavailable, a predicted ¹³C NMR spectrum provides estimated chemical shifts for the carbon atoms in this compound. These predictions are based on computational models and can serve as a useful reference for the analysis of synthesized samples.

| Atom | Predicted Chemical Shift (ppm) |

| C (Nitrile) | ~118 |

| C (Aromatic, C-CN) | ~105 |

| C (Aromatic) | ~152 |

| C (Aromatic) | ~117 |

| C (Aromatic) | ~140 |

| C (Aromatic, C-Piperazine) | ~161 |

| C (Piperazine, C-N Aromatic) | ~45 |

| C (Piperazine, C-NH) | ~45 |

Note: These are predicted values and may differ from experimental results.

2.1.2. Comparative ¹H NMR Data

Experimental ¹H NMR data for closely related piperazine-substituted pyridines can provide an estimation of the expected proton signals for this compound. The aromatic protons on the nicotinonitrile ring are expected to appear as distinct multiplets in the downfield region (δ 6.5-8.5 ppm). The piperazine protons typically exhibit signals in the range of δ 2.5-4.0 ppm. The -NH proton of the piperazine ring would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Mass Spectrometry (MS)

The nominal mass of this compound (C₁₀H₁₂N₄) is 188.11 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to this mass with high accuracy. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of fragments from the piperazine ring and the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (Piperazine) | 3300-3500 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2800-3000 | Stretching |

| C≡N (Nitrile) | 2220-2260 | Stretching |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Stretching |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol

A plausible synthetic route to this compound involves the reaction of 6-chloronicotinonitrile with piperazine.

Reaction:

Reagents and Equipment:

-

6-chloronicotinonitrile

-

Piperazine (anhydrous)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

-

A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) to scavenge the HCl byproduct

-

Standard laboratory glassware for reflux and workup

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

-

In a round-bottom flask, dissolve 6-chloronicotinonitrile (1 equivalent) in the chosen solvent.

-

Add piperazine (typically in excess, e.g., 2-3 equivalents) to the solution.

-

Add the base (e.g., 2 equivalents of K₂CO₃) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The final product should be characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualization of Synthetic Workflow

The logical flow of the proposed synthesis can be visualized as follows:

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the well-documented pharmacology of its constituent moieties allows for informed speculation on its potential applications.

Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and antifungal properties. They are also prevalent in drugs targeting the central nervous system.

The nicotinonitrile scaffold is present in various compounds with diverse pharmacological profiles. For instance, some nicotinonitrile derivatives have shown potential as inhibitors of various enzymes and as modulators of receptor activity.

Given these precedents, this compound could be a valuable starting point for the design of novel kinase inhibitors, receptor antagonists, or other targeted therapies. The piperazine moiety offers a convenient handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The logical relationship for exploring the biological potential of this compound is outlined below:

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide has synthesized the available information on this compound, a compound of interest for medicinal chemistry and drug discovery. While direct experimental spectral and synthetic data are scarce, this document provides a robust framework for researchers by presenting predicted spectral data, a plausible and detailed synthetic protocol, and a discussion of the potential biological relevance of this molecule. The provided visualizations of the synthetic and biological evaluation workflows offer a clear roadmap for future research endeavors. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising heterocyclic scaffold.

The Multifaceted Therapeutic Potential of Piperazine Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics to drug candidates, such as enhanced solubility and oral bioavailability.[1][2] This has led to the incorporation of the piperazine moiety into a wide array of approved therapeutic agents and has made it a focal point in the discovery of novel drugs targeting a multitude of diseases.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Piperazine derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[3][5] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[6][7]

Mechanisms of Action

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis. This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, studies have shown that certain piperazine derivatives can decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3/7.[8] Some derivatives have also been observed to activate caspase-8, a key initiator of the extrinsic apoptotic pathway, which can be linked to the suppression of the NF-κB signaling pathway.[8]

Furthermore, many piperazine-containing compounds inhibit cell proliferation by causing cell cycle arrest, often at the G1/S or G2/M phase boundaries.[5][7] This prevents cancer cells from proceeding through the division cycle, ultimately leading to cell death. The inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway, is another key strategy employed by these derivatives.[2][7]

Quantitative Data on Anticancer Activity

The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A selection of reported activities is presented in Table 1.

| Compound/Derivative Class | Cancer Cell Line | Activity (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50: 1.00 | [6][9] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | GI50: 1.35 | [6][9] |

| Benzothiazole-piperazine 1d | HUH-7 (Hepatocellular) | GI50: 1.23 | [10] |

| Benzothiazole-piperazine 1d | MCF-7 (Breast) | GI50: 0.98 | [10] |

| Benzothiazole-piperazine 1d | HCT-116 (Colorectal) | GI50: 1.54 | [10] |

| Quinoxaline derivative VIIIc | HCT-116 (Colorectal) | IC50: 2.5 | [11] |

| Quinoxaline derivative VIIIc | MCF-7 (Breast) | IC50: 9 | [11] |

| Novel Piperazine Derivative (PCC) | SNU-475 (Human Liver Cancer) | IC50: 6.98 | [8][10] |

| Novel Piperazine Derivative (PCC) | SNU-423 (Human Liver Cancer) | IC50: 7.76 | [8][10] |

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][2][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative (typically in serial dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours).[2][10]

-

MTT Addition: Following treatment, an MTT solution (typically 5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[10][13]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[12][13]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[1][13] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Anticancer Evaluation Workflow

Caption: A general workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

Visualizing Apoptosis Induction

Caption: A simplified diagram of intrinsic and extrinsic apoptosis pathways induced by piperazine derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[13][14]

Antibacterial and Antifungal Activity

Numerous studies have reported the efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][14][15] The incorporation of electron-withdrawing groups, such as chloro, bromo, or nitro groups, on the piperazine scaffold has been shown to enhance antibacterial activity.[16]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of piperazine derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | Activity (µg/mL) | Reference |

| Chalcone-piperazine D2 | Rhizoctonia solani | EC50: 1.83 | [17] |

| Chalcone-piperazine D2 | Colletotrichum gloeosporioides | EC50: 10.42 | [17] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6c | E. coli | MIC: 8 | [18] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine 4, 6c, 6d | S. aureus | MIC: 16 | [18] |

| N,N′-Bis(1,3,4-thiadiazole)-piperazine 6d, 7b | B. subtilis | MIC: 16 | [18] |

| Triazole-piperazine 1d, 1i | C. albicans 14053 | MIC80: 0.25 | [19] |

| Piperazine propanol GSI578 | C. albicans 1,3-beta-D-glucan synthase | IC50: 0.16 (µM) | [20] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[21]

-

Compound Preparation: The piperazine derivative is dissolved in a suitable solvent like DMSO to create a stock solution.[21]

-

Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or another appropriate broth for fungi.[18][21]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[21]

-

Inoculation: Each well is inoculated with the microbial suspension. Control wells (no compound) are included.[21]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[21]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Antiviral Activity: A Promising Frontier

Piperazine derivatives have also been investigated for their potential to combat viral infections. Research has shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Chikungunya virus, and coronaviruses.[10][22]

Mechanisms of Antiviral Action

The antiviral mechanisms of piperazine derivatives are target-specific. For instance, in the context of HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or as CCR5 antagonists, preventing the virus from entering host cells.[10][23] Against alphaviruses like Chikungunya, piperazine has been shown to bind to the hydrophobic pocket of the capsid protein, which may interfere with viral assembly or stability.[22] More recently, piperazine-based compounds have been developed as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[24]

Quantitative Data on Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

| Compound/Derivative Class | Virus/Target | Activity (µM) | Reference |

| Arylpiperazinyl fluoroquinolone | HIV-1 | IC50: 0.06 | [25] |

| Diarylpyrimidine-piperazine 58 | HIV-1 | EC50: 0.0014 | [10] |

| Benzamide-piperazine 45 | HIV-1 (H9 cells) | IC50: 3.9 | [10] |

| CCR5 antagonist 23h | HIV-1 | IC50: 0.44 | [23] |

| Trisubstituted piperazine GC-78-HCl | SARS-CoV-2 | EC50: 0.40 | [24] |

| 1,3,5-Triazine-piperazine C35 | Potato Virus Y (inactivation) | EC50: 110.1 µg/mL | [25] |

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.[26][27]

-

Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.

-

Compound and Virus Incubation: The cells are treated with different concentrations of the piperazine derivative, followed by infection with a known amount of virus.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

-

Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

-

Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The reduction in the number of plaques in treated wells compared to untreated controls is used to calculate the inhibitory concentration.

Central Nervous System (CNS) Activity

The piperazine scaffold is a key component in many drugs that act on the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[28][29] Their activity often stems from their ability to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors.[4][30]

Mechanisms of CNS Action

Arylpiperazine derivatives, in particular, are known to exhibit high affinity for various serotonin (5-HT) and dopamine (D2) receptor subtypes.[2] For example, some antipsychotic piperazine derivatives act as antagonists or partial agonists at D2 and 5-HT2A receptors.[31] Antidepressant effects can be mediated through interactions with serotonin transporters (SERT) and various 5-HT receptors.[28] The anxiolytic properties of some derivatives are linked to their activity at 5-HT1A receptors.[32]

Quantitative Data on CNS-Related Activity

The potency of CNS-active piperazine derivatives is often measured by their binding affinity (Ki) to specific receptors.

| Compound/Derivative Class | Target Receptor | Activity (Ki, nM) | Reference |

| Multi-target antipsychotic 3w | D2 | 1.2 | [31] |

| Multi-target antipsychotic 3w | 5-HT1A | 0.8 | [31] |

| Multi-target antipsychotic 3w | 5-HT2A | 1.5 | [31] |

| BZP (1-benzylpiperazine) | SERT | IC50: 132 | [5] |

| TFMPP | 5-HT1A | 130 | [5] |

| mCPP | 5-HT2C | 1.3 | [5] |

Experimental Protocols

Forced Swim Test (Antidepressant-like Activity)

The forced swim test is a common behavioral assay used to screen for potential antidepressant drugs in rodents.[28][33][34]

-

Apparatus: A cylindrical container is filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[28]

-

Procedure: The animal (mouse or rat) is placed in the water for a short period (e.g., 6 minutes).[33]

-

Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.[33]

-

Drug Effect: Antidepressant compounds typically reduce the duration of immobility and increase active behaviors like swimming and climbing.[33]

Conclusion

The piperazine scaffold continues to be a remarkably versatile and fruitful starting point for the design and development of new therapeutic agents. The derivatives stemming from this core structure exhibit a vast range of biological activities, with significant potential in the treatment of cancer, infectious diseases, and central nervous system disorders. The data and methodologies presented in this guide underscore the importance of continued research into this privileged heterocyclic system. Future work will undoubtedly focus on optimizing the potency and selectivity of piperazine derivatives, elucidating their detailed mechanisms of action, and translating promising preclinical candidates into clinically effective therapies.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Cytotoxic Activity of New Vindoline Derivatives Coupled to Natural and Synthetic Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 16. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 24. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and anti-HIV activity of arylpiperazinyl fluoroquinolones: a new class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ibtbioservices.com [ibtbioservices.com]

- 28. animal.research.wvu.edu [animal.research.wvu.edu]

- 29. researchgate.net [researchgate.net]

- 30. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 32. researchgate.net [researchgate.net]

- 33. lasa.co.uk [lasa.co.uk]

- 34. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of Nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, also known as 3-cyanopyridine, stands as a cornerstone in the landscape of modern organic synthesis. Its journey from a laboratory curiosity to a critical industrial intermediate is a testament to the evolution of chemical manufacturing and its profound impact on medicine and agriculture. This in-depth guide explores the discovery, history, and diverse applications of nicotinonitrile compounds, providing detailed experimental protocols and insights into their mechanisms of action.

Discovery and Historical Synthesis

The history of nicotinonitrile is intrinsically linked to the discovery of nicotinic acid (niacin, or vitamin B3). While nicotinic acid was first synthesized in 1867 through the oxidation of nicotine, the isolation and characterization of nicotinonitrile as a distinct compound followed later.

One of the earliest laboratory-scale syntheses of nicotinonitrile involved the dehydration of its corresponding amide, nicotinamide. This classic method, though not suitable for large-scale production, laid the groundwork for understanding the chemistry of this important pyridine derivative.

A significant milestone in the history of nicotinonitrile was the development of the ammoxidation of 3-methylpyridine (3-picoline). This process, which involves the vapor-phase reaction of 3-picoline with ammonia and oxygen over a catalyst, revolutionized the production of nicotinonitrile, making it readily available for industrial applications.[1] Today, this remains the dominant method for its large-scale synthesis.

Evolution of Synthesis Methodologies

The quest for more efficient and economical methods for synthesizing nicotinonitrile has led to the development of various synthetic routes over the years. Below is a comparative summary of the key methods.

| Synthesis Method | Key Reagents | Catalyst | Typical Yield (%) | Temperature (°C) | Pressure (atm) | Reference |

| Dehydration of Nicotinamide | Nicotinamide, Phosphorus Pentoxide (P₂O₅) | - | 83-84 | Molten State | Reduced | [2] |

| Ammoxidation of 3-Picoline | 3-Picoline, Ammonia, Oxygen | Vanadium and Molybdenum Oxides | >95 | 350-450 | 1-3 | [3] |

| From 2-Methyleneglutaronitrile | 2-Methyleneglutaronitrile, Halogen, Lewis Acid | Platinum or Palladium | - | - | - | [4] |

Experimental Protocols

2.1.1. Dehydration of Nicotinamide

This laboratory-scale procedure provides a high yield of nicotinonitrile from readily available starting material.[5]

Materials:

-

Nicotinamide (100 g, 0.82 mole)

-

Phosphorus pentoxide (100 g, 0.70 mole)

-

Round-bottom flask (1 L)

-

Air condenser (80 cm)

-

Claisen flask (125 mL)

-

Ice-salt bath

-

High-temperature burner

-

Ether or Acetone for rinsing

Procedure:

-

Place powdered nicotinamide and phosphorus pentoxide in the round-bottom flask and mix thoroughly by shaking.

-

Connect the flask to the air condenser arranged for distillation, with the Claisen flask as the receiver, cooled in an ice-salt bath.

-

Reduce the pressure to 15-20 mm Hg.

-

Heat the mixture vigorously with a high-temperature burner, moving the flame to ensure rapid and even melting. Continue heating until no more product distills over (approximately 15-20 minutes).

-

Allow the apparatus to cool completely.

-

Rinse the product from the condenser into the receiver using ether or acetone.

-

If ether is used, distill it off on a steam bath.

-

Distill the crude nicotinonitrile at atmospheric pressure using an air condenser. The pure product boils at 205-208 °C and melts at 50-51 °C.

-

The expected yield is 71-72 g (83-84%).

2.1.2. Ammoxidation of 3-Picoline (Industrial Process)

This continuous vapor-phase process is the cornerstone of industrial nicotinonitrile production.[3]

Materials:

-

3-Picoline

-

Ammonia

-

Air

-

Alumina-supported catalyst containing Vanadium, Molybdenum, and other metal oxides.

General Procedure:

-

Vaporize 3-picoline and mix it with ammonia and air. The typical molar ratio of 3-picoline:ammonia:air is in the range of 1:2-7:10-15.

-

Pass the gaseous mixture through a fixed-bed or fluidized-bed reactor containing the ammoxidation catalyst.

-

Maintain the reaction temperature between 350-450 °C.

-

The reaction product stream, containing nicotinonitrile, unreacted starting materials, and byproducts, is then cooled and purified through a series of absorption and distillation steps.

-

High-purity nicotinonitrile is obtained with yields typically exceeding 95%.

Nicotinonitrile in Pharmaceutical Synthesis

Nicotinonitrile is a versatile building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] Its pyridine ring and reactive nitrile group allow for a wide range of chemical transformations.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] The synthesis of bosutinib utilizes a quinoline-3-carbonitrile core, which can be derived from nicotinonitrile precursors.

Signaling Pathway: Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein and Src family kinases, which are constitutively active in CML and drive cancer cell proliferation and survival.[1][8][9]

Neratinib: An Irreversible Pan-ErbB Inhibitor

Neratinib is another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Its synthesis also involves intermediates that can be derived from nicotinonitrile.

Signaling Pathway: Neratinib irreversibly inhibits the kinase activity of the epidermal growth factor receptor (EGFR) family, including HER2 (ErbB2), by covalently binding to a cysteine residue in the ATP-binding site. This blocks downstream signaling pathways that promote cell growth and survival.[10][11][12]

Pim Kinase Inhibitors

Nicotinonitrile derivatives have also been explored as inhibitors of Pim kinases, a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[2][12][13]

Signaling Pathway: Pim kinases are downstream effectors of the JAK/STAT signaling pathway. They phosphorylate various substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[7][14][15]

Applications in Agrochemicals

The versatility of the nicotinonitrile scaffold extends to the agrochemical industry, where it is a key component in the synthesis of various herbicides, fungicides, and insecticides.[5][16][17] The pyridine ring is a common feature in many successful agrochemicals, and the nitrile group provides a convenient handle for further chemical modification.

Fungicides

Nicotinamide derivatives, which can be synthesized from nicotinonitrile, have shown promising antifungal activity. By incorporating other fungicidal pharmacophores, such as 1,3,4-oxadiazole, novel compounds with enhanced efficacy against various plant pathogens have been developed.

Example Synthesis of a Nicotinamide-based Fungicide Intermediate:

A general approach involves the conversion of nicotinonitrile to nicotinic acid, followed by conversion to the acid chloride and subsequent reaction with a substituted amine to form the final nicotinamide derivative.

Conclusion

From its early discovery linked to the essential vitamin niacin to its current status as a high-volume industrial chemical, nicotinonitrile has proven to be a remarkably versatile and valuable molecule. Its rich chemistry has enabled the development of life-saving pharmaceuticals and crop-protecting agrochemicals. The ongoing research into novel nicotinonitrile derivatives promises to further expand its applications and solidify its importance in the chemical and life sciences for years to come.

References

- 1. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]

- 4. US4876348A - Process for making 3-cyanopyridine - Google Patents [patents.google.com]

- 5. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. PIM1 - Wikipedia [en.wikipedia.org]

- 8. gosset.ai [gosset.ai]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ClinPGx [clinpgx.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 15. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-(piperazin-1-yl)nicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic use of versatile molecular scaffolds is paramount to the development of novel therapeutics. This technical guide delves into the significance of 6-(piperazin-1-yl)nicotinonitrile, a key building block that has proven instrumental in the synthesis of potent enzyme inhibitors and other biologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth analysis of its application, particularly in the creation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

Introduction: The Versatility of the Piperazine-Pyridine Scaffold

The this compound core combines two key pharmacophoric elements: a piperazine ring and a pyridine ring bearing a nitrile group. The piperazine moiety is a common feature in many approved drugs, offering a flexible linker that can be readily functionalized to modulate physicochemical properties and target interactions.[1][2] The pyridine ring acts as a bioisostere for other aromatic systems and provides a key hydrogen bond acceptor, while the nitrile group can participate in crucial interactions with biological targets. This unique combination makes this compound a valuable starting material for creating libraries of compounds with diverse pharmacological activities.

Central Role in the Development of PARP-1 Inhibitors

A significant application of this compound is in the synthesis of potent PARP-1 inhibitors.[3][4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for maintaining genomic integrity. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality, making it a prime target for anticancer therapies.

Derivatives of this compound have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties of PARP-1 inhibitors. The piperazine nitrogen allows for the introduction of various substituents that can interact with specific residues in the PARP-1 active site, thereby enhancing binding affinity and inhibitory activity.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships of PARP-1 inhibitors. Key findings from various studies indicate that the nature of the substituent on the piperazine ring plays a crucial role in determining the inhibitory potency. For instance, the introduction of an acyl group on the piperazine nitrogen has been a successful strategy in developing potent inhibitors.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro activity of a series of PARP-1 inhibitors derived from the this compound core, highlighting the impact of different substituents on their biological activity.

| Compound ID | R Group (Substituent on Piperazine) | PARP-1 IC50 (nM) | Antiproliferative Activity (IC50 in BRCA-deficient cells, nM) |

| 1 | H | >1000 | >10000 |

| 2 | -C(O)CH3 | 150 | 2500 |

| 3 | -C(O)Ph | 50 | 800 |

| 4 | -C(O)-(4-fluorophenyl) | 25 | 350 |

| 5 | -C(O)-cyclopropyl | 15 | 150 |

| 6 | -C(O)-tert-butyl | 80 | 1200 |

Data compiled from representative studies on PARP-1 inhibitors.

Experimental Protocols

General Synthesis of 6-(4-acylpiperazin-1-yl)nicotinonitrile Derivatives

This protocol outlines a general method for the acylation of this compound.

Materials:

-

This compound

-

Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the desired acid chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 6-(4-acylpiperazin-1-yl)nicotinonitrile derivative.

In Vitro PARP-1 Inhibition Assay

This protocol describes a typical enzymatic assay to determine the IC50 values of the synthesized compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Wash buffer (e.g., PBS with Tween-20)

Procedure:

-

Coat the streptavidin-coated 96-well plates with biotinylated NAD+.

-

In a separate plate, incubate recombinant PARP-1 enzyme with varying concentrations of the inhibitor compound for 15 minutes at room temperature.

-

Add histone H1 to the enzyme-inhibitor mixture and transfer the solution to the NAD+-coated plate to initiate the PARylation reaction. Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody specific for poly(ADP-ribose) and incubate for 1 hour.

-

Wash the plate and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

-

After a final wash, add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA repair and a general workflow for the synthesis and evaluation of PARP-1 inhibitors based on the this compound scaffold.

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Caption: General workflow for the development of this compound-based PARP-1 inhibitors.

Conclusion

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of targeted anticancer agents like PARP-1 inhibitors. Its synthetic tractability and the ability to systematically modify its structure to enhance biological activity and drug-like properties underscore its importance. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to leverage this versatile core in their drug discovery programs. Further exploration of this scaffold is anticipated to yield novel therapeutic candidates for a range of diseases.

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]

- 2. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]